N-{[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a sulfanyl-linked carbamoyl methyl group derived from 2,4-difluorophenyl. The benzamide moiety is further substituted with 2,6-difluoro groups, contributing to its unique electronic and steric profile.
Properties
IUPAC Name |
N-[[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N4O3S/c19-9-4-5-13(12(22)6-9)24-14(27)8-30-18-26-25-15(29-18)7-23-17(28)16-10(20)2-1-3-11(16)21/h1-6H,7-8H2,(H,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDMWVXFMDEBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and physicochemical differences between the target compound and analogues identified in the evidence:
Key Comparative Insights
Heterocyclic Core Variations: The target compound’s 1,3,4-oxadiazole core distinguishes it from the 1,3,4-thiadiazole analogue in . Fluazuron and diflubenzuron lack heterocyclic cores but feature urea linkages, which are pivotal for their pesticidal activity .
Substituent Effects: The 2,4-difluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to the 2,4-dichlorophenyl substituent in , as fluorine’s smaller atomic radius reduces steric hindrance.
Physicochemical Properties: The thiadiazole analogue in crystallizes in a monoclinic system (space group P21/c) with a melting point of 498 K, suggesting high thermal stability. Hydrogen bonding between N–H and carbonyl groups contributes to its crystalline packing . The target compound’s oxadiazole core and sulfanyl group may influence its crystallization behavior differently.
However, the oxadiazole core and sulfanyl linkage might target different pathways (e.g., enzyme inhibition) compared to urea-based analogues .
Research Findings and Implications
- Agrochemical Potential: Fluorine-rich benzamides like diflubenzuron dominate pesticide markets due to their efficacy; the target compound’s fluorinated design aligns with this trend but requires empirical validation .
- Crystallography: The monoclinic packing and hydrogen-bonding patterns observed in provide a template for analyzing the target compound’s solid-state properties, which are critical for formulation development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
